![molecular formula C9H9BrO2 B3093008 4-Bromo-2-methoxy-5-methylbenzaldehyde CAS No. 1240492-92-5](/img/structure/B3093008.png)
4-Bromo-2-methoxy-5-methylbenzaldehyde
Overview
Description
4-Bromo-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9BrO2 . It is a solid substance and is used as a building block in the synthesis of a nonacid degradable linker for solid-phase synthesis .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxy-5-methylbenzaldehyde is represented by the SMILES stringCOc1cc(Br)ccc1C=O
. The molecular weight is 215.04 . Physical And Chemical Properties Analysis
4-Bromo-2-methoxy-5-methylbenzaldehyde is a solid substance . It has a molecular weight of 215.04 . The melting point is 67-71 °C .Scientific Research Applications
Reactions at the Benzylic Position
4-Bromo-2-methoxy-5-methylbenzaldehyde can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Carbonylative Stille Couplings
This compound can be used as a reactant in carbonylative Stille couplings . This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst .
Knoevenagel Condensation
4-Bromo-2-methoxy-5-methylbenzaldehyde can participate in Knoevenagel condensation reactions . This reaction is used to form carbon-carbon bonds by condensing a carbonyl compound with an active methylene or methine compound .
Cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters
This compound can be involved in the cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters . This reaction is a type of ring formation that involves the reaction of an imino ester with a nucleophile .
Imination and Oxidative Heterocyclization/Carbonylation
4-Bromo-2-methoxy-5-methylbenzaldehyde can be used in imination and oxidative heterocyclization/carbonylation reactions . These reactions involve the formation of imines and the subsequent cyclization and oxidation to form heterocyclic compounds .
Intramolecular Amination
This compound can participate in intramolecular amination reactions . This reaction involves the formation of a new carbon-nitrogen bond within the same molecule .
Synthesis of Nonacid Degradable Linker for Solid-Phase Synthesis
4-Bromo-2-methoxy-5-methylbenzaldehyde can be used as a building block in the synthesis of a nonacid degradable linker for solid-phase synthesis . This application is particularly useful in the field of drug discovery, where solid-phase synthesis is a common technique for the rapid assembly of molecular libraries .
Safety and Hazards
4-Bromo-2-methoxy-5-methylbenzaldehyde is classified under Acute Tox. 4 Oral hazard classification . It has a GHS07 pictogram and the signal word is 'Warning’ . The hazard statements include H302 . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
4-bromo-2-methoxy-5-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTOYJCPVACGFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-5-methylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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